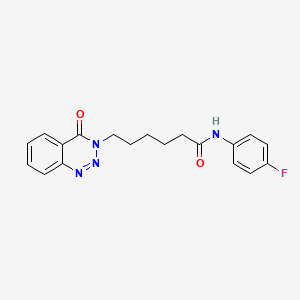

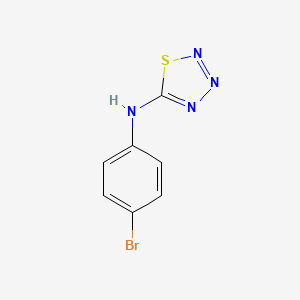

N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

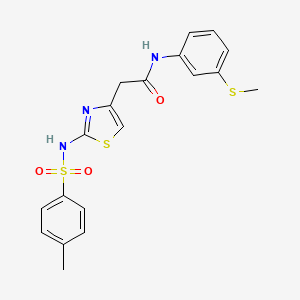

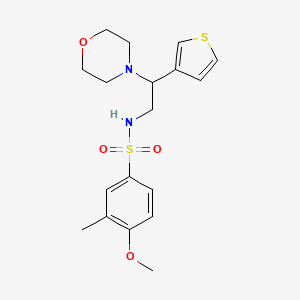

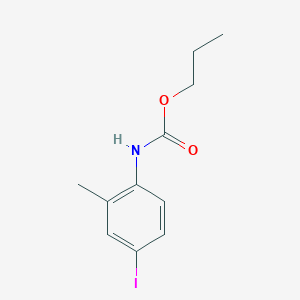

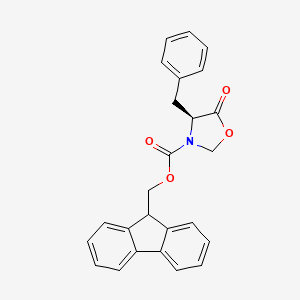

“N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine” is a chemical compound that contains a thiatriazole group, which is a type of heterocyclic compound containing sulfur and nitrogen . It also contains an amine group and a bromophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would include a thiatriazole ring attached to a bromophenyl group and an amine group . The exact structure would depend on the specific locations of these groups on the ring.Chemical Reactions Analysis

As for the chemical reactions, compounds with these functional groups can participate in a variety of reactions. For example, the bromine atom could be replaced in a nucleophilic substitution reaction . The amine group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom could make the compound relatively heavy and possibly increase its boiling point . The amine group could allow the compound to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of “N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine”

“N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine” is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct fields:

Pharmaceutical Drug Development: The structural motif of thiatriazole is often explored for its pharmacological properties. Compounds like “N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine” can be used as intermediates in the synthesis of molecules with potential antibacterial and antiproliferative activities . Such compounds are valuable in the development of new drugs that can combat resistant strains of bacteria and cancer cells.

Material Science: In material science, this compound could be utilized in the synthesis of novel materials with specific electronic or photonic properties. Thiatriazoles are known for their ability to act as ligands in coordination chemistry, which can lead to materials with unique magnetic or conductive properties.

Agricultural Chemistry: Thiatriazole derivatives have shown promise as agrochemicals. They can be synthesized into compounds that may serve as growth regulators or pesticides, contributing to the protection of crops and increasing agricultural productivity.

Chemical Synthesis Catalysts: The bromophenyl group in “N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine” can act as a catalyst in various chemical reactions, including the Suzuki-Miyaura cross-coupling, which is a pivotal reaction in the synthesis of complex organic compounds .

Antimicrobial Research: This compound has potential applications in antimicrobial research. Its derivatives can be screened for activity against a range of pathogenic bacteria and fungi, which is crucial in the era of increasing antibiotic resistance .

Wirkmechanismus

Target of Action

Similar compounds have been shown to exhibit antimicrobial and antiproliferative activities . This suggests that the compound may target specific proteins or enzymes involved in microbial growth and cell proliferation.

Mode of Action

This could result in the inhibition of microbial growth or cell proliferation .

Biochemical Pathways

Similar compounds have been shown to block the biosynthesis of certain bacterial lipids . This suggests that N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine may interfere with lipid biosynthesis or other related pathways, leading to downstream effects such as the inhibition of microbial growth.

Pharmacokinetics

Similar compounds have shown promising adme properties . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Based on the antimicrobial and antiproliferative activities of similar compounds , it can be inferred that the compound may lead to the inhibition of microbial growth and cell proliferation.

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)thiatriazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4S/c8-5-1-3-6(4-2-5)9-7-10-11-12-13-7/h1-4H,(H,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNSRYQMIYXFNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NN=NS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2751489.png)

![1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751491.png)

![N-(oxolan-2-ylmethyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2751498.png)

![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2751503.png)

![N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2751505.png)